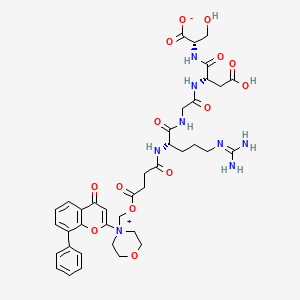
LGB-321 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LGB-321 is a potent and selective ATP-competitive small molecule inhibitor of PIM kinases (Pan-PIM kinase inhibitor). LGB321 is unique relative to previously described PIM inhibitors, in that it is active in PIM2 dependent cell lines. , a kinase that has proven difficult to inhibit in the cellular context. Consistent with its activity on all three PIM kinases, LGB321 inhibits proliferation of a number of cell lines derived from diverse hematological malignancies, including MM, AML, CML and B-Cell NHL. In vivo, LGB-321 is orally available, demonstrates efficacy in tumor xenografts and is well-tolerated within the therapeutic exposure range in mice. (source: Clin Cancer Res. 2014 Apr 1; 20(7):1834-45 )
Aplicaciones Científicas De Investigación
Corrosion Inhibition in Steel
- Study: "The inhibition of low carbon steel corrosion in hydrochloric acid solutions by succinic acid" (Amin et al., 2007)
- Summary: This research investigates the use of succinic acid as a corrosion inhibitor for low carbon steel in HCl solutions. It demonstrates the potential of using certain acids as "green" inhibitors in corrosion control.
Atmospheric Chemistry
- Study: "Quantifying Stratospheric Ozone in the Upper Troposphere with in Situ Measurements of HCl" (Marcy et al., 2004)
- Summary: This paper presents a technique for measuring hydrochloric acid in the atmosphere, providing insights into stratosphere-to-troposphere transport events. It highlights the importance of HCl in atmospheric studies.
Lithium-Metal Batteries
- Study: "High‐Voltage Lithium‐Metal Batteries Enabled by Localized High‐Concentration Electrolytes" (Chen et al., 2018)
- Summary: This study discusses the development of lithium-metal batteries using high-concentration electrolytes, suggesting potential applications in energy storage systems.
Biofilm Systems
- Study: "Advanced imaging techniques for assessment of structure, composition and function in biofilm systems" (Neu et al., 2010)
- Summary: This paper reviews advanced imaging techniques, such as laser scanning microscopy, used in studying microbial biofilms, which are relevant to understanding interactions in biological systems.
Environmental Performance of Catalysts
- Study: "Using life cycle assessment to measure the environmental performance of catalysts" (Griffiths et al., 2013)
- Summary: This research uses life cycle assessment to evaluate the environmental impact of catalysts used in converting CO2 into commodity chemicals, demonstrating the application of such assessments in environmental science.
Nanoparticle Sensing
- Study: "Homocysteine-functionalized silver nanoparticles for selective sensing of Cu2+ ions and Lidocaine hydrochloride" (Dou et al., 2013)
- Summary: This study focuses on the development of a colorimetric detection method using homocysteine-functionalized silver nanoparticles, showcasing the potential of nanoparticles in chemical sensing.
Propiedades
Número CAS |
1210416-93-5 |
|---|---|
Fórmula molecular |
C23H24Cl2F3N5O2 |
Peso molecular |
530.37 |
Nombre IUPAC |
N-(4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide dihydrochloride |
InChI |
InChI=1S/C23H22F3N5O2.2ClH/c1-12-10-31(11-16(27)22(12)32)19-7-8-28-9-18(19)30-23(33)17-6-5-15(26)21(29-17)20-13(24)3-2-4-14(20)25;;/h2-9,12,16,22,32H,10-11,27H2,1H3,(H,30,33);2*1H/t12-,16+,22+;;/m0../s1 |
Clave InChI |
HFXMCBQUOIAWAM-OXKSASGCSA-N |
SMILES |
O=C(NC1=C(N2C[C@@H](N)[C@H](O)[C@@H](C)C2)C=CN=C1)C3=NC(C4=C(F)C=CC=C4F)=C(F)C=C3.[H]Cl.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LGB321; LGB-321; LGB 321; LGB321 HCl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine](/img/structure/B612120.png)

![(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide](/img/structure/B612123.png)








